molecular formula C9H6ClNO B095892 8-Chloroquinolin-6-OL CAS No. 18119-24-9

8-Chloroquinolin-6-OL

Cat. No. B095892
CAS RN: 18119-24-9
M. Wt: 179.6 g/mol
InChI Key: NSFZSTFINAEFAB-UHFFFAOYSA-N
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Description

8-Chloroquinolin-6-OL (8CQ6OL) is a synthetic chemical compound with a wide variety of applications in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used in various areas of research, including drug discovery, biochemistry, and physiology. 8CQ6OL has several unique properties that make it an attractive research tool, including its low toxicity, low cost, and good solubility in aqueous media.

Scientific Research Applications

  • Antimicrobial Agent and Potential for Treating Neurological Diseases : 5-Chloro-7-iodo-quinolin-8-ol, a related compound to 8-Chloroquinolin-6-OL, was historically used as an oral anti-parasitic agent and is now being investigated for its potential in treating Alzheimer's disease due to its ability to bind copper and dissolve beta-amyloid plaques in the brain. It has also shown preclinical efficacy in cancer therapy (Mao & Schimmer, 2008).

  • Analytical Chemistry : In the realm of analytical chemistry, thin layer chromatography (TLC) methods have been developed to quantify 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, significant for quality control analysis in pharmaceuticals (Pavithra et al., 2011).

  • Cross-hybridization in Molecular Structures : Studies on oligoamides of 8-chloroquinoline reveal their ability to assemble into double helical dimers and undergo cross-hybridization with analogous structures, which is crucial in the development of chiral molecular frameworks (Gan et al., 2010).

  • Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol) has been found to exhibit significant antituberculosis activity, even against multidrug-resistant isolates (Hongmanee et al., 2006).

  • Corrosion Inhibition : Some 8-hydroxyquinoline derivatives are potent anti-corrosion agents for mild steel in acidic media. They work by forming a protective layer on the metal surface, with different derivatives offering varying efficiencies (Douche et al., 2020).

properties

IUPAC Name

8-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFZSTFINAEFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609426
Record name 8-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18119-24-9
Record name 8-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml 3-necked flask equipped with a mechanical stirrer, a reflux condenser, were added in order ferrous sulfate (2.0 g), 4-amino-3-chlorophenol hydrochloride (6.4 g, commercially available), nitrobenzene (2.9 mL) and a solution of boric acid (3.0 g) in glycerol (16 g). Then concentrated sulfuric acid (9 mL) was added drop by drop with cooling. The ice bath was removed and replaced by an oil bath and the mixture was heated cautiously to 120° C. for 2 hours, then at 150° C. and kept stirring under this temperature for 20 hours. After cooling, the reaction was poured on crushed ice and the resulting solution was neutralized with K2CO3. The product separated as a light brown solid that was filtered off, washed with water and hexanes and dried in a vacuum oven (35° C.) overnight giving 7 g (77%) of the desired product. MS (ES) m/z (relative intensity): 180 (M++−H, 100).
[Compound]
Name
ferrous sulfate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
16 g
Type
solvent
Reaction Step Five
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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